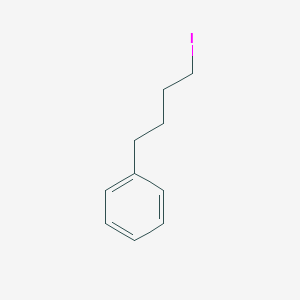
(4-ヨードブチル)ベンゼン
概要
説明
“(4-iodobutyl)Benzene” is a chemical compound with the molecular formula C10H13I . It is a type of halogenated hydrocarbon .
Synthesis Analysis
The synthesis of “(4-iodobutyl)Benzene” could potentially involve electrophilic aromatic substitution reactions, which are common in the synthesis of polysubstituted benzenes . The electrophilic partner in these reactions is often a carbocation .
Molecular Structure Analysis
The molecular structure of “(4-iodobutyl)Benzene” contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .
Chemical Reactions Analysis
The most characteristic reaction of aromatic compounds like “(4-iodobutyl)Benzene” is substitution at a ring carbon. This can involve various processes such as halogenation, nitration, sulfonation, alkylation, and others .
Physical And Chemical Properties Analysis
“(4-iodobutyl)Benzene” has a boiling point of 148-151 °C (under a pressure of 15 Torr) and a density of 1.494±0.06 g/cm3 .
科学的研究の応用
有機無機ハイブリッド化合物の合成
(4-ヨードブチル)ベンゼン: は、様々な有機無機ハイブリッド化合物の合成における出発試薬として使用されます。 これらのハイブリッドは、しばしばユニークな電気的、光学的、または磁気的特性を示し、太陽光発電、センサー、発光デバイスなど、幅広い用途に適しています .
抗ウイルス剤の調製
この化合物は、ジオキサン系抗ウイルス剤の調製に使用されてきました。 これらの剤は、ウイルスの複製を阻害するように設計されており、インフルエンザやHIVなどの疾患に対する潜在的な治療法を提供します .
イメージング用ラジオフッ素化誘導体
(4-ヨードブチル)ベンゼン: 誘導体は、イメージング目的のラジオフッ素化化合物の開発に使用されてきました。 特に、これらの化合物は、神経学的調査や神経変性疾患の研究において重要なイオンチャネル型NMDA受容体のGluN2Bサブユニットをイメージングするために使用できます .
作用機序
特性
IUPAC Name |
4-iodobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNMGMMOHCDYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507616 | |
| Record name | (4-Iodobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64283-87-0 | |
| Record name | (4-Iodobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

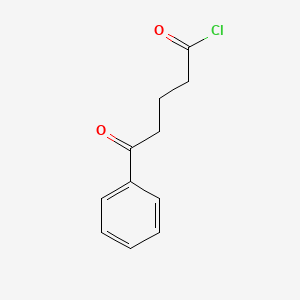

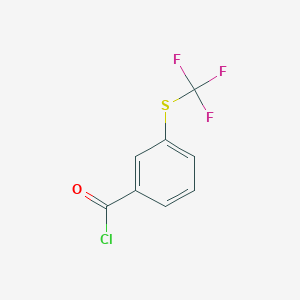

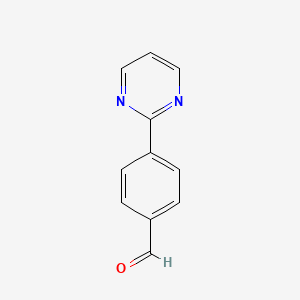
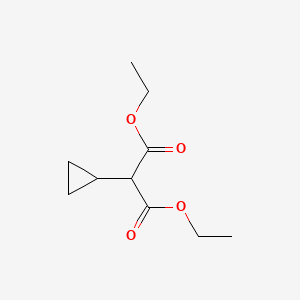
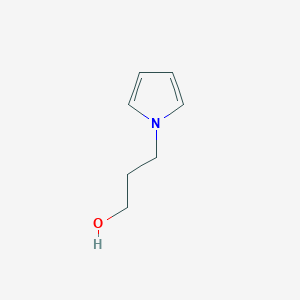


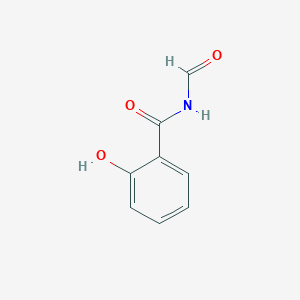
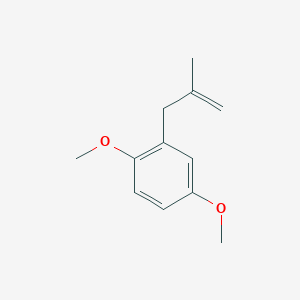
![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)
![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)
![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)